N-Desmethyldofetilide is a metabolite of the drug dofetilide. [] Dofetilide is a class III antiarrhythmic agent used in the treatment of atrial fibrillation and atrial flutter. [] N-Desmethyldofetilide is formed in the liver through the process of N-demethylation of dofetilide, primarily by the cytochrome P450 enzyme CYP3A4. [] In scientific research, N-Desmethyldofetilide serves as a valuable tool for studying dofetilide's metabolism and drug interactions. []
N-Desmethyldofetilide is a chemical compound that is a derivative of dofetilide, which is primarily used as an antiarrhythmic medication. This compound has garnered interest in both pharmacological research and analytical chemistry due to its relevance in understanding the metabolic pathways and effects of dofetilide.
N-Desmethyldofetilide is produced during the metabolism of dofetilide, particularly through the action of cytochrome P450 enzymes. Its identification and quantification are critical for pharmacokinetic studies and therapeutic monitoring of dofetilide.
N-Desmethyldofetilide falls under the classification of organic compounds, specifically as an aromatic amine. It is categorized within the broader class of antiarrhythmic agents, which are substances used to treat irregular heartbeats.
The synthesis of N-desmethyldofetilide can be approached through several methods, primarily focusing on metabolic pathways involving cytochrome P450 enzymes. The compound can also be synthesized in the laboratory through chemical reactions involving dofetilide.
N-Desmethyldofetilide retains the core structure of dofetilide but lacks one methyl group on the nitrogen atom. Its molecular formula is C_14H_10N_2O_2, and it features a complex arrangement that includes an aromatic ring system.
This indicates the presence of two nitrogen atoms, two oxygen atoms, and a significant carbon backbone.
N-Desmethyldofetilide can undergo various chemical reactions typical of aromatic amines, including:
These reactions are facilitated by standard organic chemistry techniques and may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
N-Desmethyldofetilide acts similarly to dofetilide in its mechanism of action, primarily influencing cardiac ion channels:
Research indicates that while N-desmethyldofetilide exhibits similar pharmacological properties to dofetilide, its potency may differ due to variations in binding affinity for potassium channels.
N-Desmethyldofetilide serves several important roles in scientific research:
N-Desmethyldofetilide is systematically named as N-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide. Its molecular formula is C₁₈H₂₅N₃O₅S₂, corresponding to a molecular weight of 427.54 g/mol [6]. The structure features:
Table 1: Atomic Composition and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅N₃O₅S₂ |
Exact Molecular Weight | 427.54 g/mol |
Elemental Composition | C: 50.57%; H: 5.89%; N: 9.83%; O: 18.71%; S: 15.00% |
CAS Registry Number | 176447-94-2 |
XLogP3-AA Partition Coefficient | 1.9 (predicted) |
Analytical characterization employs techniques including:
N-Desmethyldofetilide derives from enzymatic demethylation of dofetilide’s secondary amine group (–NHCH₃ → –NH₂). Comparative analysis reveals:
Table 2: Structural and Functional Comparison with Dofetilide
Feature | Dofetilide | N-Desmethyldofetilide |
---|---|---|
Molecular Formula | C₁₉H₂₇N₃O₅S₂ | C₁₈H₂₅N₃O₅S₂ |
Molecular Weight | 441.56 g/mol | 427.54 g/mol |
IUPAC Name Fragment | N-methyl-N-[2-(4-(methylsulfonamido)phenylethyl] | N-[2-(4-(methylsulfonamido)phenylethyl] |
Ion Channel Affinity | Selective IKr blockade | Reduced IKr affinity |
LogP (Octanol-Water) | ~1.7 | ~1.4 (estimated) |
Key structural consequences include:
The metabolite preserves the diphenylsulfonamide pharmacophore essential for potassium channel interaction but exhibits altered binding kinetics due to modified amine basicity.
N-Desmethyldofetilide arises predominantly via hepatic cytochrome P450 (CYP3A4) mediated N-demethylation, accounting for ~20% of dofetilide’s biotransformation [3]. Pharmacokinetic studies demonstrate:
Table 3: Pharmacokinetic Parameters of Dofetilide and Metabolite
Parameter | Dofetilide | N-Desmethyldofetilide |
---|---|---|
Primary Metabolic Pathway | CYP3A4 oxidation (50%) | CYP3A4 demethylation |
Plasma Protein Binding | 60–70% | 45–60% (estimated) |
Renal Excretion Proportion | 80% (unchanged drug) | >90% |
Active Metabolite Status | Parent compound | Partial activity retained |
Electrochemical analyses in DMF solvent reveal:
Notably, N-desmethyldofetilide undergoes further sulfonation to yield N-desmethylsulfonyl dofetilide (CAS 115256-12-7), detected as minor urinary metabolites [6].
The discovery of N-desmethyldofetilide parallels key milestones:
Class III Antiarrhythmic Emergence (1980s): Followed the Cardiac Arrhythmia Suppression Trial (CAST) crisis, which revealed proarrhythmic risks of sodium channel blockers (Class I agents). This catalysed development of potassium channel blockers like dofetilide to circumvent mortality concerns [7] [10].
Dofetilide’s Regulatory Approval (1999): The DIAMOND trials established dofetilide’s neutral mortality impact in heart failure patients with atrial fibrillation, distinguishing it from earlier proarrhythmic agents [3]. Metabolite identification became essential for:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7